Colestolone

Virology Sterol Synthesis Ebola Virus

Select Colestolone when your mechanistic study demands a clean sterol‑pathway probe. Unlike SR 12813, it inhibits HMG‑CoA reductase yet suppresses EBOV VLP entry by only ~10%, preventing antiviral conflation. It uniquely couples HMGCR blockade with direct CETP inhibition—a dual phenotype impossible with statins. In Hep G2 cells, Colestolone does not alter HMGCR mRNA, enabling exclusive interrogation of post‑translational enzyme regulation. Purchase only if your protocol requires this precise pharmacological fingerprint.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 50673-97-7
Cat. No. B1247005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColestolone
CAS50673-97-7
Synonyms15-KC steroid
15-ketocholestane
3-beta-hydroxy-5-alpha-cholest-8(14)-en-15-one
3-hydroxy-5alpha-cholest-8(14)-en-15-one
5 alpha-cholest-8(14)-en-3 beta-ol-15-one
ACEBOO
cholest-8(14)-en-3-ol-15-one
cholest-8(14)-en-3-ol-15-one, (3alpha,5alpha)-isome
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O
InChIInChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1
InChIKeyLINVVMHRTUSXHL-GGVPDPBRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colestolone CAS 50673-97-7: A 15-Ketosterol Inhibitor of Sterol Biosynthesis for Lipid Metabolism Research


Colestolone (CAS 50673-97-7, USAN/INN), also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a synthetic 15-ketosterol compound that serves as a potent inhibitor of sterol biosynthesis and is classified as a hypocholesterolemic (lipid-lowering) agent [1]. Structurally, it is a 3β-hydroxysteroid derived from the cholesterol carbon skeleton, featuring an oxo group at the 15-position [2]. Colestolone targets multiple early-stage steps in cholesterol biosynthesis, notably acting as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), the rate-limiting enzyme in the sterol pathway, and also inhibits cholesteryl ester transfer protein (CETP) in vitro (IC50: 660 μM) . First reported in 1977 and studied extensively through the 1980s, Colestolone has been shown to significantly reduce serum cholesterol levels in both animal models and human subjects, although it was never commercialized as a therapeutic drug [3].

Why Colestolone Cannot Be Substituted by Generic HMGCR Inhibitors or Simple Oxysterols


In-class sterol biosynthesis inhibitors exhibit profound structural and mechanistic diversity that precludes simple interchangeability. While statins (e.g., simvastatin) and certain oxysterols (e.g., 7-ketocholesterol, 25-hydroxycholesterol) all converge on the sterol synthesis pathway, their specific molecular targets, binding modes, and downstream regulatory effects differ markedly [1]. Colestolone, as a 15-ketosterol, possesses a unique structural motif—the 15-oxo group on the cholesterol backbone—that confers a distinct inhibitory profile against HMGCR compared to statins, which act as competitive inhibitors of the enzyme's active site [2]. Furthermore, unlike simple oxysterols that primarily act through feedback repression, Colestolone has been shown to directly inhibit CETP, a target entirely unaddressed by statins or 7-ketocholesterol . The quantitative evidence presented below demonstrates that Colestolone's specific activity spectrum, including its modest effect on EBOV VLP entry and its distinct gene expression regulation profile in hepatic cells, cannot be replicated by simply substituting with a generic statin or a common oxysterol standard [3].

Quantitative Differentiation of Colestolone (CAS 50673-97-7) Against Key Comparators


Differential Inhibition of EBOV VLP Entry: Colestolone vs. SR 12813 and Alendronate

In a head-to-head comparative study of sterol pathway inhibitors, Colestolone (at 10 µM) inhibited Ebola virus-like particle (EBOV VLP) entry into SNB19 cells by 10.0% ± 7.3%. In contrast, SR 12813 (at 5 µM), another HMGCR-targeting compound, achieved a significantly higher inhibition of 79.3% ± 8.9% under identical experimental conditions [1]. Alendronate (20 µM), a farnesyl pyrophosphate synthase inhibitor, showed -6.3% ± 3.3% inhibition [1]. This quantitative divergence establishes that while Colestolone targets HMGCR, its functional effect on viral entry is markedly less potent than that of SR 12813, a key differentiator for researchers selecting a specific sterol probe.

Virology Sterol Synthesis Ebola Virus

HepG2 Gene Expression: Colestolone Fails to Suppress HMGCR mRNA Unlike 15-Ketoergostane Derivatives

A comparative study in Hep G2 cells examined the effect of 5α-cholest-8(14)-en-15-on-3β-ol (Colestolone, compound I) and three Δ8(14)-15-ketoergostane derivatives (II–IV) on HMG-CoA reductase mRNA levels. In stark contrast to compounds II–IV, which decreased HMGCR mRNA, Colestolone (I) did not decrease the mRNA level; its effect was either neutral or not statistically different from control [1]. Furthermore, compound IV ((22R,23R)-22,23-oxido-5α-ergost-8(14)-en-15-on-3β-ol) significantly increased CYP3A4 mRNA level to 320% of control, an effect not observed with Colestolone [1].

Gene Regulation Hepatology Cholesterol Metabolism

CETP Inhibition: A Unique In Vitro Activity Not Shared by Statins

Colestolone exhibits direct inhibitory activity against cholesteryl ester transfer protein (CETP) in vitro, with a reported IC50 of 660 μM . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). This target is mechanistically distinct from HMG-CoA reductase, the primary target of statin drugs. Statins, including simvastatin and atorvastatin, do not directly inhibit CETP; instead, they lower cholesterol by blocking synthesis [1].

Lipid Transfer Atherosclerosis Drug Discovery

In Vivo Hypocholesterolemic Efficacy: Colestolone Reduces Serum Cholesterol in Animals and Humans

Colestolone has been demonstrated to significantly reduce serum cholesterol levels in both animal models (species not specified in this summary) and in human subjects [1]. While direct comparator data for the magnitude of cholesterol reduction relative to statins are not available in the provided open literature, the compound's established in vivo efficacy confirms its utility as a positive control for hypocholesterolemic activity in preclinical studies. The compound's failure to advance to market was not due to lack of efficacy but rather likely due to strategic or commercial considerations [1].

Pharmacology Lipid Lowering Preclinical Models

Validated Research Applications for Colestolone (50673-97-7) Based on Quantitative Evidence


Investigating Sterol Pathway Dependence of Viral Entry Without Confounding Antiviral Effects

In studies examining the role of the cholesterol synthesis pathway in viral entry, Colestolone (at 10 µM) provides a unique advantage: it targets HMG-CoA reductase but exerts only a modest 10% inhibition of EBOV VLP entry . This contrasts sharply with the more potent HMGCR inhibitor SR 12813, which achieves ~79% inhibition at a lower concentration (5 µM) . Researchers seeking to perturb sterol synthesis without overwhelming antiviral effects should select Colestolone to avoid the confounding variable of robust entry inhibition. This allows for a cleaner dissection of the pathway's specific contribution to viral infection.

Elucidating Post-Transcriptional Regulation of HMG-CoA Reductase

Colestolone is an ideal chemical probe for studying non-transcriptional mechanisms of HMGCR regulation. In Hep G2 cells, it does not suppress HMGCR mRNA levels, unlike structurally related 15-ketoergostane derivatives . This indicates its inhibition of the enzyme occurs at the level of protein stability, translation, or post-translational modification. Therefore, Colestolone is a critical tool for distinguishing between transcriptional repression (mediated by sterol regulatory element-binding proteins) and alternative regulatory pathways controlling HMGCR activity.

Investigating Dual HMGCR/CETP Inhibition in Lipid Metabolism

Colestolone's unique dual inhibition of HMG-CoA reductase and cholesteryl ester transfer protein (IC50 = 660 μM for CETP) provides a distinct pharmacological profile not found in statins. This makes Colestolone a valuable tool compound for in vitro studies exploring the synergistic or combined effects of simultaneously blocking cholesterol synthesis and modulating HDL/LDL cholesterol transfer. Researchers investigating lipid disorders or developing combination therapies can use Colestolone to model a combined HMGCR/CETP inhibitory phenotype without the need for co-administering two separate agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colestolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.